molecular formula C21H28N6O4 B12109735 H-Pro-Arg-AMC . 2 HCl

H-Pro-Arg-AMC . 2 HCl

Cat. No.: B12109735
M. Wt: 428.5 g/mol
InChI Key: YZJVBUAIFJVLAS-UHFFFAOYSA-N
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Description

H-Pro-Arg-AMC·2 HCl is a fluorogenic peptide substrate used to study protease activity. The compound consists of a proline-arginine (Pro-Arg) sequence linked to 7-amino-4-methylcoumarin (AMC), a fluorophore. Upon cleavage by proteases such as thrombin or trypsin-like enzymes, AMC is released, emitting fluorescence proportional to enzymatic activity. The "2 HCl" designation refers to two hydrochloride counterions, improving solubility in aqueous buffers.

Properties

IUPAC Name

N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4/c1-12-10-18(28)31-17-11-13(6-7-14(12)17)26-20(30)16(5-3-9-25-21(22)23)27-19(29)15-4-2-8-24-15/h6-7,10-11,15-16,24H,2-5,8-9H2,1H3,(H,26,30)(H,27,29)(H4,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJVBUAIFJVLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Arg-AMC . 2 HCl involves multiple steps, starting with the preparation of the amino acid derivatives and their subsequent coupling. The general synthetic route includes:

    Protection of Amino Groups: Protecting groups are used to prevent unwanted reactions at the amino sites.

    Coupling Reaction: The protected amino acids are coupled using reagents like carbodiimides (e.g., DCC) in the presence of catalysts such as HOBt.

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

    Purification: The compound is purified using techniques like crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods. Quality control measures, including HPLC and mass spectrometry, ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Pro-Arg-AMC . 2 HCl can undergo various chemical reactions, including:

    Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the chromophore moiety.

    Substitution: The amino groups can undergo substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

    Hydrolysis: Produces amino acids and chromophore derivatives.

    Oxidation: Yields oxidized chromophore products.

    Reduction: Results in reduced chromophore derivatives.

Scientific Research Applications

H-Pro-Arg-AMC . 2 HCl is extensively used in scientific research, particularly in:

Mechanism of Action

H-Pro-Arg-AMC . 2 HCl functions by being cleaved by DPAP1, releasing a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). This fluorescence can be quantitatively measured, providing insights into enzyme activity. The molecular targets include the active site of DPAP1, where the compound binds and undergoes hydrolysis .

Comparison with Similar Compounds

Research Findings and Practical Considerations

  • Sensitivity: Substrates with AMC fluorophores (e.g., H-Pro-Arg-AMC·2 HCl) typically exhibit nanomolar detection limits, making them superior to colorimetric analogs.
  • Interference : Bulky protecting groups (e.g., Tosyl, BOC) may sterically hinder enzyme access, reducing cleavage efficiency compared to unprotected substrates like H-Pro-Arg-AMC·2 HCl .
  • Cost : Z-Gly-Pro-AMC (SCP0225) and N-p-Tosyl-Gly-Pro-Arg-AMC·HCl (T0273) are priced lower than BOC-Val-Pro-Arg-AMC·HCl, reflecting differences in synthesis complexity .

Biological Activity

H-Pro-Arg-AMC . 2 HCl, also known as H-Pro-Arg-7-amido-4-methylcoumarin hydrochloride, is a fluorogenic substrate primarily used in biochemical assays to monitor the activity of serine proteases. This compound has garnered attention for its specificity and sensitivity in detecting proteolytic activity, particularly in research involving various biological processes.

Target Enzymes
H-Pro-Arg-AMC acts as a substrate for trypsin-like serine proteases , which are crucial in numerous physiological functions, including digestion, immune responses, and apoptosis. The compound is cleaved by these enzymes, resulting in the release of a fluorescent moiety, 7-amino-4-methylcoumarin (AMC) , which can be quantified using fluorescence spectroscopy.

Mode of Action
Upon enzymatic cleavage, the released AMC emits fluorescence when excited, allowing for real-time monitoring of protease activity. This property makes H-Pro-Arg-AMC a valuable tool in various assays aimed at understanding protease function in health and disease.

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₁₈Cl₂N₃O₂
Molecular Weight307.21 g/mol
Purity≥98%
StabilityStable at -20°C for ≥2 years
SolubilitySoluble in DMSO and water

Biological Applications

H-Pro-Arg-AMC is widely used in various biological assays:

  • Protease Activity Assays : It is employed to measure the activity of serine proteases in cell lysates and tissue extracts.
  • Inhibition Studies : The compound can be used to evaluate the inhibitory effects of novel compounds on serine proteases, providing insights into potential therapeutic agents.

Study on Neutrophil Elastase Inhibition

In a study evaluating inhibitors of neutrophil elastase (HNE), H-Pro-Arg-AMC was utilized as a substrate to assess the enzyme's activity. The assay demonstrated that specific inhibitors could significantly reduce HNE activity, indicating potential therapeutic applications for conditions like psoriasis where elastase plays a role .

Kallikrein-related Peptidases

Research involving human kallikrein-related peptidases (KLKs) highlighted the importance of H-Pro-Arg-AMC in understanding the enzymatic behavior of KLK2. The study showed that glycosylation affects KLK2's catalytic efficiency and substrate preference, which was assessed using H-Pro-Arg-AMC as a substrate .

Pharmacokinetics and Environmental Factors

The effectiveness of H-Pro-Arg-AMC can be influenced by environmental conditions such as pH and temperature. Optimal assay conditions typically involve physiological pH (around 7.4) and temperatures around 37°C to simulate biological environments. Variations in these parameters can affect enzyme kinetics and stability.

Q & A

Q. What experimental strategies mitigate interference from endogenous proteases or fluorescent compounds in complex biological samples?

  • Methodological Answer : Pre-treat samples with broad-spectrum protease inhibitors (e.g., PMSF or E-64) and centrifuge to remove particulates. For fluorescence interference, use blank samples (substrate + inhibitor) or spectral unmixing algorithms. Validate specificity via knockdown/knockout models of the target protease .

Q. How should researchers resolve contradictory kinetic data between H-Pro-Arg-AMC · 2 HCl and alternative substrates (e.g., Z-Gly-Pro-AMC)?

  • Methodological Answer : Compare substrate selectivity using purified enzymes and competitive inhibition assays. Differences may arise from variations in cleavage efficiency (kcat/Km) or binding affinity. Cross-validate with activity-based probes or mass spectrometry to confirm enzyme-substrate interactions .

Q. What steps ensure reproducibility when adapting H-Pro-Arg-AMC · 2 HCl assays across different instrumentation or lab settings?

  • Methodological Answer : Standardize fluorescence gain settings using a reference AMC standard. Document buffer composition (e.g., ionic strength, pH) and temperature control (±0.5°C). Perform inter-lab validation with shared positive controls (e.g., recombinant cathepsin H) .

Q. How can researchers distinguish between genuine enzyme activity and non-specific hydrolysis of H-Pro-Arg-AMC · 2 HCl?

  • Methodological Answer : Include negative controls with heat-inactivated enzyme or specific inhibitors (e.g., leupeptin for cathepsin H). Quantify non-specific hydrolysis rates and subtract them from experimental values. Validate via siRNA-mediated gene silencing of the target protease .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data generated with H-Pro-Arg-AMC · 2 HCl?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) for IC50/EC50 calculations. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance .

Q. How should researchers design a time-resolved assay to capture transient enzymatic activity using H-Pro-Arg-AMC · 2 HCl?

  • Methodological Answer : Use stopped-flow fluorometry for millisecond-scale measurements. Pre-incubate enzyme and substrate separately, then mix rapidly. Collect data points at 10–100 ms intervals and fit to exponential models to derive rate constants (kobs) .

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